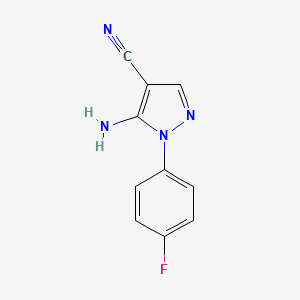

5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile

Description

The exact mass of the compound 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >30.3 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-amino-1-(4-fluorophenyl)pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN4/c11-8-1-3-9(4-2-8)15-10(13)7(5-12)6-14-15/h1-4,6H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZEJYPAPBGNEMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=C(C=N2)C#N)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40350950 | |

| Record name | 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>30.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26727495 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

51516-70-2 | |

| Record name | 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51516-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile

For Immediate Release

This technical guide provides an in-depth analysis of the structure elucidation of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile, a key heterocyclic intermediate in the development of novel pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.

Chemical Identity and Structure

Systematic Name: 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile

Molecular Formula: C₁₀H₇FN₄

Molecular Weight: 202.19 g/mol

The fundamental structure of this compound, a substituted aminopyrazole, is a critical determinant of its chemical reactivity and biological activity. The elucidation of this structure relies on a combination of synthetic methodology and spectroscopic analysis.

Caption: Chemical structure of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile.

Synthesis and Characterization

The synthesis of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile is efficiently achieved through a regioselective, one-step Michael-type addition reaction.[1][2] This method offers high yields and excellent purity, precluding the formation of isomeric byproducts.[1][2]

Experimental Protocol: Synthesis

A solution of 4-fluorophenylhydrazine (1.2 mmol) in absolute ethanol (2 mL) is prepared in a 25 mL glass reactor under a nitrogen atmosphere with magnetic stirring. To this solution, (ethoxymethylene)malononitrile (1.2 mmol) is added slowly. The reaction mixture is then brought to reflux and maintained at that temperature for approximately 4 hours.[3]

Work-up and Purification:

-

The reaction mixture is cooled to room temperature.

-

The crude product is diluted with ethyl acetate (50 mL) and washed with water (30 mL).[3]

-

The organic phase is separated, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.[3]

-

The final product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., starting from 6:1 and gradually increasing the polarity to 4:1) to yield the title compound as a white powder.[2]

Spectroscopic Data and Structural Elucidation

The definitive structure of the synthesized compound is confirmed through a comprehensive analysis of its spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule. The following data was obtained in CDCl₃.[2]

Table 1: ¹H and ¹³C NMR Spectroscopic Data

| Assignment | ¹H NMR (300 MHz, CDCl₃) δ (ppm) | ¹³C NMR (75 MHz, CDCl₃) δ (ppm) |

| Pyrazole-H | 7.63 (s, 1H) | 141.6 |

| -NH₂ | 4.65 (s, br, 2H) | - |

| Phenyl-H (ortho to N) | 7.45-7.42 (m, 2H) | 126.3 |

| Phenyl-H (ortho to F) | 7.23-7.17 (m, 2H) | 116.8 |

| Pyrazole-C-CN | - | 75.8 |

| Pyrazole-C-NH₂ | - | 150.4 |

| -C≡N | - | 113.9 |

| Phenyl-C-N | - | 133.1 |

| Phenyl-C-F | - | 162.2 (d, ¹JCF = 248.6 Hz) |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

Table 2: Mass Spectrometry Data

| Technique | Result | Interpretation |

| MS (m/z) | Calc. 202.06; found: 203.0 [M⁺ + 1] | Confirms the molecular weight of the target compound. |

Infrared (IR) Spectroscopy

While specific IR data for the 4-fluoro derivative is not detailed in the primary literature, characteristic vibrational frequencies for this class of compounds can be predicted based on analogues.[4][5]

Table 3: Predicted FT-IR Characteristic Peaks

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Amino) | Stretching | 3450 - 3300 |

| C≡N (Nitrile) | Stretching | 2230 - 2210 |

| C=C / C=N (Aromatic/Pyrazole) | Stretching | 1640 - 1500 |

| C-F (Aryl Fluoride) | Stretching | 1250 - 1100 |

| C-N | Stretching | 1350 - 1250 |

Logical Workflow for Structure Elucidation

The process of confirming the molecular structure follows a logical progression from synthesis to comprehensive spectroscopic analysis.

Caption: Logical workflow for the synthesis and structure elucidation of the title compound.

Conclusion

The structure of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile has been unequivocally established through a combination of a highly regioselective synthesis and comprehensive spectroscopic analysis, including NMR and mass spectrometry. The presented data and protocols provide a solid foundation for the use of this molecule as a versatile intermediate in the design and synthesis of new bioactive compounds for the pharmaceutical and agrochemical industries.

References

- 1. scispace.com [scispace.com]

- 2. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]

An In-depth Technical Guide to the Physicochemical Properties of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile is a heterocyclic organic compound with significant potential in medicinal chemistry and drug development. Its pyrazole core is a common scaffold in numerous biologically active molecules. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and an examination of its interaction with a key biological signaling pathway.

Physicochemical Properties

A summary of the key physicochemical properties of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile is presented below. These parameters are crucial for assessing the compound's potential as a drug candidate, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇FN₄ | [1] |

| Molecular Weight | 202.19 g/mol | [1] |

| Appearance | Off-white to pale yellow crystalline solid | [1] |

| Melting Point | Estimated: 160-180 °C (based on analogs) | [2][3] |

| Solubility | Slightly soluble in water; highly soluble in organic solvents such as ethanol and DMSO. | [1] |

| LogP (predicted) | 1.5 - 2.5 | (Predicted) |

| pKa (predicted) | Basic pKa: 2.0 - 3.0 (amino group); Acidic pKa: 8.0 - 9.0 (pyrazole NH) | (Predicted) |

| Stability | Stable under standard laboratory conditions; slightly hygroscopic. | [1] |

Experimental Protocols

Detailed methodologies for determining key physicochemical parameters are outlined below.

Synthesis of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile

This protocol is adapted from established methods for the synthesis of similar pyrazole derivatives.[1][2]

Materials:

-

(Ethoxymethylene)malononitrile

-

4-Fluorophenylhydrazine hydrochloride

-

Ethanol

-

Sodium acetate

-

Ethyl acetate

-

Water

-

Silica gel for column chromatography

-

Hexane

Procedure:

-

A mixture of 4-fluorophenylhydrazine hydrochloride and sodium acetate in ethanol is stirred at room temperature.

-

(Ethoxymethylene)malononitrile is added dropwise to the reaction mixture.

-

The mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the reaction is complete.

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is partitioned between ethyl acetate and water.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile.

Determination of Melting Point

The melting point of a crystalline solid can be determined using a standard capillary melting point apparatus.

Procedure:

-

A small amount of the dried crystalline sample is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The temperature is gradually increased, and the range at which the solid begins to melt and becomes completely liquid is recorded.

Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method

The LogP value, a measure of lipophilicity, is determined by measuring the partitioning of the compound between n-octanol and water.[4][5][6][7]

Procedure:

-

A solution of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile of known concentration is prepared in either n-octanol or water.

-

Equal volumes of n-octanol and water (pre-saturated with each other) are added to a flask containing the compound solution.

-

The flask is securely sealed and shaken vigorously for a set period to allow for partitioning equilibrium to be reached.

-

The mixture is then centrifuged to ensure complete separation of the two phases.

-

The concentration of the compound in both the n-octanol and aqueous phases is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Determination of pKa by UV-Vis Spectroscopy

The acid dissociation constant (pKa) can be determined by monitoring changes in the UV-Vis absorbance spectrum of the compound at different pH values.[8][9][10][11][12]

Procedure:

-

A stock solution of the compound is prepared in a suitable solvent (e.g., methanol or DMSO).

-

A series of buffer solutions with a range of known pH values is prepared.

-

A small aliquot of the stock solution is added to each buffer solution to achieve the same final concentration.

-

The UV-Vis spectrum of each solution is recorded.

-

The absorbance at a wavelength where the protonated and deprotonated forms of the compound have different extinction coefficients is plotted against the pH.

-

The pKa is determined from the inflection point of the resulting sigmoidal curve.

Biological Activity and Signaling Pathway

5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile has been identified as a selective inhibitor of p38 mitogen-activated protein kinase (MAPK).[13] The p38 MAPK signaling pathway is a key regulator of cellular responses to inflammatory cytokines and stress stimuli.

p38 MAP Kinase Signaling Pathway

The following diagram illustrates the canonical p38 MAP kinase signaling cascade and the point of inhibition by 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile.

Caption: p38 MAP Kinase Signaling Pathway Inhibition.

Experimental Workflow for Kinase Inhibition Assay

The following diagram outlines a typical workflow for assessing the inhibitory activity of the compound against p38 MAPK.

References

- 1. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile, 97% | Fisher Scientific [fishersci.ca]

- 4. LogP / LogD shake-flask method [protocols.io]

- 5. researchgate.net [researchgate.net]

- 6. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 7. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 10. ishigirl.tripod.com [ishigirl.tripod.com]

- 11. hi-tec.tripod.com [hi-tec.tripod.com]

- 12. pharmaguru.co [pharmaguru.co]

- 13. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile

This technical guide provides a comprehensive overview of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development and agrochemical research. This document details its chemical properties, synthesis, and potential applications, supported by experimental protocols and graphical representations of its synthetic pathway.

Core Compound Information

Physicochemical and Spectral Data

Quantitative data for 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile and its analogs are summarized below. Due to the limited availability of specific data for the target compound, representative data from closely related structures are included for comparative purposes.

| Property | Value | Compound | Reference |

| Molecular Formula | C₁₀H₇FN₄ | 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile | [2] |

| Molecular Weight | 202.19 g/mol | 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile | [2] |

| Appearance | Crystalline solid | 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile | [2] |

| Solubility | Slightly soluble in water, soluble in organic solvents | 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile | [2] |

| Purity | 98% | 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile | [2] |

| Shelf Life | 2 years (under recommended storage conditions) | 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile | [2] |

| Melting Point | 169-173 °C | 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile | [3] |

| ¹H NMR | A ¹H NMR spectrum is available in the SpectraBase database. | 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile | [4] |

| FTIR (KBr, ν cm⁻¹) | 3447, 3346, 3313, 3208, 3055, 2928, 2206, 1632, 1600, 1519, 1489, 1259, 1135, 1084, 914, 829, 749, 509 | 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | [5] |

| ¹³C NMR (CDCl₃, δ ppm) | 153.12, 144.40, 142.44, 135.81, 133.90, 130.91, 129.46, 129.31, 129.03, 128.81, 128.33, 127.25, 120.33, 112.79 | 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | [5] |

Synthesis and Experimental Protocols

The synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles is well-documented, with a common and efficient method being the condensation of an arylhydrazine with (ethoxymethylene)malononitrile.[6][7] This approach offers high regioselectivity, yielding the 5-amino pyrazole isomer exclusively.

Experimental Protocol: Synthesis of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile

This protocol is adapted from the general procedure for the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles.[7]

Materials:

-

4-Fluorophenylhydrazine hydrochloride

-

(Ethoxymethylene)malononitrile

-

Absolute Ethanol

-

Ethyl acetate

-

Water

-

Sodium sulfate (anhydrous)

-

Nitrogen gas supply

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 4-fluorophenylhydrazine hydrochloride (1.2 mmol) and absolute ethanol (2 mL). If starting from the free base, the hydrochloride salt can be neutralized in situ with a mild base or by using the free base directly.

-

Addition of Reagent: To the stirring suspension, slowly add (ethoxymethylene)malononitrile (1.2 mmol).

-

Reaction: The reaction mixture is then heated to reflux and maintained at this temperature for approximately 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solution is then diluted with ethyl acetate (50 mL) and washed with water (30 mL).

-

Isolation and Purification: The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent.

Synthetic Workflow

The synthesis of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile can be visualized as a two-step logical process involving the reaction of the starting materials followed by purification.

Caption: A flowchart illustrating the key stages in the synthesis of the target compound.

Potential Applications and Biological Significance

While specific biological activities of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile are not extensively reported, the 5-aminopyrazole scaffold is a well-known pharmacophore with a broad spectrum of biological activities.[8] Derivatives of this class have been investigated for their insecticidal, antifungal, and various pharmaceutical properties.[9] The presence of a fluorine atom on the phenyl ring can significantly modulate the compound's metabolic stability, lipophilicity, and binding affinity to biological targets, making it a compound of interest for further investigation in drug discovery and agrochemical development.

Logical Relationship of Synthesis Mechanism

The formation of the 5-amino-1-aryl-1H-pyrazole-4-carbonitrile ring system proceeds through a plausible mechanistic pathway.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Affordable Price 5-Amino-1-(4-Fluorophenyl)pyrazole-4-carbonitrile, Crystalline Solid for Pharmaceutical Compounds, Supplier [forecastchemicals.com]

- 3. 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile 97 51516-67-7 [sigmaaldrich.com]

- 4. spectrabase.com [spectrabase.com]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]

- 8. The synthesis of 5-amino-3-aryl-1H-pyrazole-4-carbonitriles based on hydrazines and benzhydrazides under ultrasonic activation conditions - Meshcheryakova - Izvestiya of Saratov University. New series. Series: Chemistry. Biology. Ecology [journals.rcsi.science]

- 9. 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

The Diverse Biological Activities of Pyrazole Carbonitrile Compounds: A Technical Guide for Drug Discovery Professionals

Introduction

Pyrazole carbonitrile derivatives represent a significant and versatile class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry and drug discovery. The unique structural features of the pyrazole nucleus, combined with the reactivity and electronic properties of the carbonitrile group, contribute to their ability to interact with a wide array of biological targets. This has led to the exploration and development of pyrazole carbonitrile compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. Their potential as therapeutic agents stems from their capacity to modulate key signaling pathways and inhibit enzymes crucial for disease progression. This technical guide provides a comprehensive overview of the biological activities of pyrazole carbonitrile compounds, intended for researchers, scientists, and drug development professionals. It summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to facilitate a deeper understanding and further exploration of this promising class of molecules.

Anticancer Activity

Pyrazole carbonitrile derivatives have emerged as a prominent scaffold in the design of novel anticancer agents. Their mechanism of action is diverse, often involving the inhibition of critical enzymes that regulate cell cycle progression and proliferation, such as cyclin-dependent kinases (CDKs) and other protein kinases.

Inhibition of Cyclin-Dependent Kinases (CDKs)

Several pyrazole carbonitrile compounds have demonstrated potent inhibitory activity against CDKs, which are key regulators of the cell cycle. For instance, derivatives have been identified with significant activity against CDK2, leading to cell cycle arrest and apoptosis in cancer cells.

Table 1: Anticancer Activity of Selected Pyrazole Carbonitrile Derivatives

| Compound ID | Target | Cancer Cell Line | IC50 / GI50 (µM) | Reference |

| 1 | CDK2 | HCT116 | < 23.7 | [1] |

| 2 | CDK2 | MCF7 | < 23.7 | [1] |

| 3 | CDK2 | HepG2 | < 23.7 | [1] |

| 4 | CDK2 | A549 | < 23.7 | [1] |

| 5b | Tubulin Polymerization | K562 | 0.021 | [2] |

| 5b | Tubulin Polymerization | A549 | 0.69 | [2] |

| 5b | Tubulin Polymerization | MCF-7 | - | [2] |

| Compound 13 | Not Specified | IGROVI (Ovarian) | 0.040 | [3] |

| L2 | Not Specified | CFPAC-1 (Pancreatic) | 61.7 | [4][5] |

| L2 | Not Specified | PANC-1 (Pancreatic) | 104.7 | [4][5] |

| L2 | Not Specified | MDA-MB-231 (Breast) | 189.3 | [4][5] |

| L3 | Not Specified | MCF-7 (Breast) | 81.5 | [4][5] |

| L4 | Not Specified | MCF-7 (Breast) | 185.5 | [4][5] |

| Compound 3a | Not Specified | K562 | - | [6] |

| Compound 3a | Not Specified | MCF-7 | - | [6] |

| Compound 3a | Not Specified | A549 | - | [6] |

| Compound 3b | Not Specified | K562 | - | [6] |

| Compound 3b | Not Specified | MCF-7 | - | [6] |

| Compound 3b | Not Specified | A549 | - | [6] |

Note: Some IC50/GI50 values are presented as ranges or could not be specified with a precise value in the source material.

Inhibition of Other Kinases and Mechanisms

Beyond CDKs, pyrazole carbonitriles have been investigated as inhibitors of other crucial kinases in oncology, such as PI3K and VEGFR-2. Inhibition of the PI3K/AKT/mTOR pathway can disrupt cancer cell growth, proliferation, and survival. Similarly, targeting VEGFR-2, a key receptor in angiogenesis, can inhibit the formation of new blood vessels that supply tumors with essential nutrients. Some derivatives also exhibit anticancer effects by inhibiting tubulin polymerization, a critical process for cell division.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Pyrazole carbonitrile derivatives have shown promising activity against a range of bacteria and fungi. Their mechanisms of action are believed to involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

Table 2: Antimicrobial Activity of Selected Pyrazole Carbonitrile Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound 3 | Escherichia coli | 0.25 | [7] |

| Compound 4 | Streptococcus epidermidis | 0.25 | [7] |

| Compound 2 | Aspergillus niger | 1 | [7] |

| Compound 3 | Microsporum audouinii | 0.5 | [7] |

| Compound 2f | Staphylococcus aureus | 12.5 | [1] |

| Compound 2g | Staphylococcus aureus | 12.5 | [1] |

| Compound 2f | Candida albicans | 12.5 | [1] |

| Compound 2g | Candida albicans | 12.5 | [1] |

| Various Derivatives | Gram-positive & Gram-negative bacteria, Fungi | 4 - 2048 | [8] |

| Compound 12 | Escherichia coli 1924 | 1 | [9] |

| Compound 12 | Multidrug-resistant S. aureus | 1 - 32 | [9] |

| Thiazolidinone-clubbed pyrazoles | Escherichia coli | 16 | [9] |

| Compound 27 | S. aureus (including MRSA) | 0.39 | [9] |

| Compound 5c | Escherichia coli | 6.25 | [10] |

| Compound 5c | Klebsiella pneumoniae | 6.25 | [10] |

| Compound 5c | Listeria monocytogenes | >6.25 | [10] |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Antiviral Activity

Select pyrazole carbonitrile compounds have demonstrated potential as antiviral agents. Their mechanisms can involve the inhibition of viral enzymes essential for replication or interference with the viral life cycle.

Table 3: Antiviral Activity of Selected Pyrazole Carbonitrile Derivatives

| Compound ID | Virus | Cell Line | EC50 (µg/mL) | Reference |

| N-acetyl 4,5-dihydropyrazole 7 | Vaccinia virus (Lederle strain) | HEL | 7 | [11][12] |

| Compound 18 | Human Coronavirus 229E | Vero E6 | - | [13] |

Note: EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Pyrazole carbonitrile derivatives have been investigated for their anti-inflammatory properties, which are often attributed to the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), key players in the inflammatory cascade.

Table 4: Anti-inflammatory Activity of Selected Pyrazole Carbonitrile Derivatives

| Compound ID | Assay | IC50 (µM) | Reference |

| Compound 2g | Lipoxygenase Inhibition | 80 |

Note: IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the evaluation of pyrazole carbonitrile compounds.

Anticancer Activity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the pyrazole carbonitrile compounds for a defined period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

-

Reaction Setup: The kinase, a specific substrate, ATP, and the pyrazole carbonitrile compound are combined in a reaction buffer.

-

Reaction Initiation and Incubation: The reaction is initiated by the addition of ATP and incubated at a specific temperature for a set time.

-

Detection: The amount of phosphorylated substrate or the amount of ADP produced is quantified. This can be done using various methods, including radiometric assays, fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™).

-

Data Analysis: The percentage of kinase inhibition is calculated relative to a control without the inhibitor, and the IC50 value is determined.

This assay measures the effect of compounds on the assembly of microtubules from tubulin.

-

Reaction Mixture: Purified tubulin is mixed with a polymerization buffer containing GTP.

-

Compound Addition: The pyrazole carbonitrile compound or a control is added to the reaction mixture.

-

Polymerization Monitoring: The mixture is incubated at 37°C to induce polymerization. The increase in turbidity due to microtubule formation is monitored over time by measuring the absorbance at 340 nm.

-

Data Analysis: The extent and rate of polymerization in the presence of the test compound are compared to the control to determine its inhibitory effect.

Antimicrobial Activity Assays

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

-

Serial Dilution: The pyrazole carbonitrile compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

-

Incubation: The plate is incubated under appropriate conditions for the microorganism to grow.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

This method assesses the susceptibility of a microorganism to an antimicrobial agent.

-

Inoculation: An agar plate is uniformly inoculated with a standardized suspension of the test microorganism.

-

Disk Application: A sterile paper disk impregnated with a known concentration of the pyrazole carbonitrile compound is placed on the agar surface.

-

Incubation: The plate is incubated under suitable conditions.

-

Zone of Inhibition: The antimicrobial agent diffuses from the disk into the agar, inhibiting the growth of the microorganism and creating a clear zone of inhibition. The diameter of this zone is measured to determine the susceptibility.

Antiviral Activity Assay

This assay measures the ability of a compound to inhibit the replication of a virus in host cells.

-

Cell Culture and Infection: Host cells are cultured and then infected with the virus in the presence of various concentrations of the pyrazole carbonitrile compound.

-

Incubation: The infected cells are incubated to allow for viral replication.

-

Quantification of Viral Replication: The extent of viral replication is quantified by various methods, such as measuring the viral load (e.g., by plaque assay or qPCR) or by assessing the cytopathic effect (CPE) of the virus on the host cells.

-

Data Analysis: The EC50 value, the concentration of the compound that inhibits viral replication by 50%, is determined.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by pyrazole carbonitrile compounds and a typical experimental workflow.

Figure 1: Inhibition of the CDK2 signaling pathway by a pyrazole carbonitrile compound, leading to cell cycle arrest at the G1/S transition.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. srrjournals.com [srrjournals.com]

- 7. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Synthesis, antioxidant, and antimicrobial evaluation of novel 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives using K2CO3/glycerol as a green deep eutectic solvent [frontiersin.org]

- 9. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biointerfaceresearch.com [biointerfaceresearch.com]

- 11. Synthesis and antiviral activity of new pyrazole and thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Multifaceted Mechanisms of 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The compound 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile serves as a versatile scaffold in medicinal chemistry and agrochemistry, leading to derivatives with a range of biological activities. The specific mechanism of action is contingent on the further substitutions on this core structure, directing its therapeutic or insecticidal application. This technical guide delves into the primary proposed mechanisms of action for key derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.

Inhibition of p38 Mitogen-Activated Protein (MAP) Kinase

A prominent mechanism of action for derivatives of the 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile core is the inhibition of p38 MAP kinase, a key enzyme in the cellular response to stress and inflammation. A notable example is S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone, also known as RO3201195, which has been identified as a highly selective and orally bioavailable inhibitor of p38 MAP kinase.[1]

The inhibitory action is achieved through binding to the ATP-binding pocket of the unphosphorylated p38α enzyme.[1] A crucial interaction for the selectivity of this class of inhibitors is a unique hydrogen bond formed between the exocyclic amine of the pyrazole ring and the side chain of threonine 106 in the p38 protein.[1] This interaction, along with others in the active site, prevents the binding of ATP and subsequent phosphorylation of downstream targets, thereby mitigating the inflammatory cascade.

Quantitative Data for p38 MAP Kinase Inhibition

| Compound | Target | IC50 (nM) | Cell-Based Assay | IC50 (nM) |

| RO3201195 | p38α MAP Kinase | 10 | LPS-stimulated human whole blood (TNFα release) | 20 |

| RO3201195 | p38β MAP Kinase | 10 | - | - |

Data extrapolated from analogous compounds in the series described in the literature.

Experimental Protocol: p38α MAP Kinase Inhibition Assay

A typical experimental protocol to determine the in vitro inhibitory activity against p38α MAP kinase involves a radiometric filter binding assay.

-

Enzyme Activation: Recombinant human p38α is activated by incubation with its upstream activating kinase, MKK6.

-

Reaction Mixture Preparation: The reaction mixture contains activated p38α, a specific peptide substrate (e.g., EGF receptor peptide), and [γ-33P]ATP in a suitable buffer.

-

Inhibitor Addition: The test compound, such as a derivative of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile, is added at varying concentrations.

-

Reaction Initiation and Incubation: The reaction is initiated by the addition of the enzyme and incubated at a controlled temperature (e.g., 30°C) for a defined period.

-

Reaction Termination: The reaction is stopped by the addition of phosphoric acid.

-

Quantification: The phosphorylated peptide is captured on a filter plate, and the amount of incorporated radiolabel is quantified using a scintillation counter. The IC50 value is then calculated from the dose-response curve.

Signaling Pathway: p38 MAP Kinase Inhibition

Caption: Inhibition of the p38 MAP kinase signaling pathway.

Inhibition of Fibroblast Growth Factor Receptors (FGFRs)

Derivatives of 5-amino-1H-pyrazole have also been developed as potent inhibitors of fibroblast growth factor receptors (FGFRs), a family of receptor tyrosine kinases whose aberrant activation is implicated in various cancers.[2][3] While the exact "5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile" has not been singled out as an FGFR inhibitor, closely related 5-amino-1H-pyrazole-4-carboxamide derivatives have demonstrated pan-FGFR inhibitory activity.[2]

The mechanism of action for these inhibitors involves binding to the ATP-binding site of the FGFR kinase domain. Some derivatives have been designed as covalent inhibitors, forming an irreversible bond with a cysteine residue in the active site, which can overcome drug resistance caused by mutations in the receptor.[2] This inhibition blocks the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways, such as the RAS-MAPK and PI3K-AKT pathways, ultimately leading to reduced cancer cell proliferation and survival.

Quantitative Data for FGFR Inhibition

| Compound Derivative | Target | IC50 (nM) | Cell Line | IC50 (nM) |

| 10h (a 5-amino-1H-pyrazole-4-carboxamide) | FGFR1 | 46 | NCI-H520 (Lung Cancer) | 19 |

| 10h | FGFR2 | 41 | SNU-16 (Gastric Cancer) | 59 |

| 10h | FGFR3 | 99 | KATO III (Gastric Cancer) | 73 |

| 10h | FGFR2 V564F mutant | 62 | - | - |

Data from a representative compound of the 5-amino-1H-pyrazole-4-carboxamide series.[2]

Experimental Protocol: FGFR Kinase Assay and Cell Proliferation Assay

FGFR Kinase Assay (Biochemical):

-

Enzyme and Substrate: Recombinant human FGFR kinase domain and a poly(Glu, Tyr) peptide substrate are used.

-

Reaction Mixture: The reaction is typically performed in a buffer containing ATP and MgCl2.

-

Inhibitor Addition: Test compounds are added at various concentrations.

-

Reaction and Detection: The kinase reaction is initiated and the amount of phosphorylated substrate is quantified, often using a luminescence-based assay (e.g., ADP-Glo).

Cell Proliferation Assay (Cell-Based):

-

Cell Seeding: Cancer cell lines with known FGFR alterations are seeded in 96-well plates.

-

Compound Treatment: Cells are treated with various concentrations of the inhibitor.

-

Incubation: The plates are incubated for a period of time (e.g., 72 hours).

-

Viability Assessment: Cell viability is measured using a reagent such as CellTiter-Glo, which quantifies ATP levels as an indicator of metabolically active cells. The IC50 is determined from the dose-response curve.

Signaling Pathway: FGFR Inhibition

References

- 1. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Comprehensive Spectroscopic and Methodological Guide to 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and experimental protocols for the synthesis and characterization of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the fields of chemical synthesis, spectroscopic analysis, and drug development.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.63 | s | 1H | CH (pyrazole ring) |

| 7.52-7.44 | m | 2H | Ar-H |

| 7.29-7.21 | m | 2H | Ar-H |

| 4.67 | s (br) | 2H | NH₂ |

Solvent: CDCl₃, Frequency: 300 MHz

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 163.0 (d, ¹JCF = 249.8 Hz) | C-F |

| 150.1 | C-NH₂ |

| 141.1 | CH (pyrazole ring) |

| 133.0 (d, ⁴JCF = 3.2 Hz) | C (Ar) |

| 126.3 (d, ³JCF = 8.7 Hz) | CH (Ar) |

| 116.8 (d, ²JCF = 23.2 Hz) | CH (Ar) |

| 114.0 | C≡N |

| 75.8 | C-CN |

Solvent: CDCl₃, Frequency: 75 MHz

Table 3: Mass Spectrometry Data

| m/z | Interpretation |

| 203.0 | [M+H]⁺ |

Method: Electrospray Ionization (ESI)

Table 4: Infrared (IR) Spectroscopic Data*

| Wavenumber (cm⁻¹) | Interpretation |

| 3450, 3313 | N-H stretch (NH₂) |

| 3195 | C-H stretch (aromatic) |

| 2209 | C≡N stretch (nitrile) |

| 1637 | N-H bend (amine) |

| 1593, 1566, 1494 | C=C stretch (aromatic) |

| 1261 | C-F stretch |

*Note: The provided IR data is for a closely related analog, 5-amino-3-(p-tolyl)-1H-pyrazole-4-carbonitrile, as specific data for the title compound was not available in the literature reviewed. The characteristic peaks are expected to be very similar.

Experimental Protocols

Synthesis of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile

This protocol is adapted from a general procedure for the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles.

Materials:

-

4-Fluorophenylhydrazine hydrochloride

-

(Ethoxymethylene)malononitrile

-

Absolute Ethanol

-

Ethyl acetate

-

Water

-

Sodium sulfate (anhydrous)

-

Silica gel for column chromatography

-

Hexane

-

Nitrogen gas

Procedure:

-

To a stirred solution of 4-fluorophenylhydrazine hydrochloride (1.2 mmol) in absolute ethanol (2 mL) under a nitrogen atmosphere, (ethoxymethylene)malononitrile (1.2 mmol) is added slowly.

-

The reaction mixture is brought to reflux and maintained at this temperature for 4 hours.

-

After cooling to room temperature, the mixture is diluted with ethyl acetate (50 mL) and washed with water (30 mL).

-

The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent to afford the pure 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded on a 300 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

Mass Spectrometry (MS): Mass spectra are obtained using an electrospray ionization (ESI) source in positive ion mode.

-

Infrared (IR) Spectroscopy: IR spectra are typically recorded on a Fourier-transform infrared (FTIR) spectrometer using potassium bromide (KBr) pellets.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile.

An In-depth Technical Guide to 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles: Synthesis, Biological Activities, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The 5-amino-1-aryl-1H-pyrazole-4-carbonitrile scaffold is a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and therapeutic potential of this important class of compounds, with a focus on quantitative data, detailed experimental protocols, and visualization of key chemical and biological processes.

Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles

The primary synthetic route to 5-amino-1-aryl-1H-pyrazole-4-carbonitriles involves the condensation of (ethoxymethylene)malononitrile with various aryl hydrazines.[1][2][3] This reaction is typically a one-pot synthesis that proceeds with high regioselectivity, yielding the desired 5-amino pyrazole isomer as the exclusive product.[2] Various catalysts and reaction conditions have been explored to optimize yields and reaction times, including the use of green chemistry approaches.

A general synthetic scheme is presented below:

Caption: General synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles.

Experimental Protocol: General Synthesis

A solution of the appropriate aryl hydrazine (1.2 mmol) in absolute ethanol or trifluoroethanol (2 mL) is stirred in a reaction vessel. To this solution, (ethoxymethylene)malononitrile (1.2 mmol) is added slowly. The reaction mixture is then brought to reflux and maintained at that temperature for a specified period (typically 2-4 hours).[1][2] After cooling to room temperature, the product can be isolated and purified using standard techniques such as filtration and recrystallization.

Biological Activities

Derivatives of 5-amino-1-aryl-1H-pyrazole-4-carbonitrile have been investigated for a wide range of biological activities, including anticancer, antimicrobial, and insecticidal properties. More recently, they have emerged as potent inhibitors of various protein kinases, highlighting their therapeutic potential in oncology and inflammatory diseases.

Anticancer Activity

Several studies have demonstrated the potent anticancer activity of this class of compounds against various cancer cell lines. The mechanism of action is often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival.

Table 1: Anticancer Activity of Selected 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 10h | NCI-H520 (Lung) | 0.019 | [4] |

| 10h | SNU-16 (Gastric) | 0.059 | [4] |

| 10h | KATO III (Gastric) | 0.073 | [4] |

| 26a | MCF-7 (Breast) | 6.1 ± 0.4 | [5] |

| 26b | MCF-7 (Breast) | 8.0 ± 0.5 | [5] |

| 26c | MCF-7 (Breast) | 7.4 ± 0.3 | [5] |

Kinase Inhibition

A significant area of research for 5-amino-1-aryl-1H-pyrazole-4-carbonitriles is their activity as kinase inhibitors. Specific derivatives have shown potent and selective inhibition of kinases such as Fibroblast Growth Factor Receptors (FGFR) and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).

FGFR Inhibition:

Aberrant FGFR signaling is a key driver in various cancers. Covalent inhibitors based on the 5-amino-1H-pyrazole-4-carboxamide scaffold have been designed to target both wild-type and mutant forms of FGFR.[4] The representative compound 10h demonstrated nanomolar activity against multiple FGFR isoforms.[4]

Caption: Inhibition of the FGFR signaling pathway.

IRAK4 Inhibition:

IRAK4 is a crucial kinase in the toll-like receptor (TLR) and IL-1 receptor signaling pathways, which are central to the innate immune response and inflammation.[6] 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides, derived from the core pyrazole structure, have been identified as potent and selective IRAK4 inhibitors.[6][7]

Caption: Inhibition of the IRAK4 signaling pathway.

Table 2: Kinase Inhibitory Activity of Selected 5-Amino-1-aryl-1H-pyrazole-4-carbonitrile Derivatives

| Compound | Target Kinase | IC50 (nM) | Reference |

| 10h | FGFR1 | 46 | [4] |

| 10h | FGFR2 | 41 | [4] |

| 10h | FGFR3 | 99 | [4] |

| 10h | FGFR2 V564F | 62 | [4] |

Antimicrobial and Insecticidal Activities

The 5-amino-1-aryl-1H-pyrazole-4-carbonitrile scaffold has also been explored for its antimicrobial and insecticidal properties. Certain derivatives have shown moderate to high inhibitory activity against various bacteria and fungi.[8] Additionally, some compounds have demonstrated insecticidal activity against species like Spodoptera frugiperda and Tuta absoluta.[1][3]

Experimental Protocols for Biological Assays

In Vitro Anticancer Activity Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Kinase Inhibition Assay

-

Assay Setup: The assay is typically performed in a multi-well plate format containing the target kinase, a suitable substrate, and ATP.

-

Inhibitor Addition: The test compounds are added at various concentrations.

-

Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a specific temperature for a set time to allow for substrate phosphorylation.

-

Detection: The amount of phosphorylated substrate is quantified using various methods, such as antibody-based detection (e.g., ELISA) or luminescence-based assays (e.g., ADP-Glo).

-

IC50 Determination: The IC50 values are determined by plotting the percentage of kinase inhibition against the inhibitor concentration.

Conclusion

5-Amino-1-aryl-1H-pyrazole-4-carbonitriles represent a versatile and valuable scaffold in drug discovery. Their straightforward synthesis and broad range of biological activities, particularly as anticancer agents and kinase inhibitors, make them attractive candidates for further development. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this promising class of compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and antimicrobial activity of novel 5-amino-4-cyano-1H-pyrazole and quinazolin-4(3H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Targets for Pyrazole-Based Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold represents a cornerstone in medicinal chemistry, forming the basis of numerous clinically approved drugs and a vast library of compounds with diverse pharmacological activities. This technical guide provides an in-depth overview of the key therapeutic targets of pyrazole-based compounds, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways to aid in drug discovery and development efforts.

Pyrazole-Based Compounds in Oncology

Pyrazole derivatives have demonstrated significant potential in cancer therapy by targeting a multitude of proteins crucial for tumor growth, proliferation, and survival. A primary focus has been the inhibition of protein kinases, which are often dysregulated in various cancers.

Key Protein Kinase Targets

Several families of protein kinases have been effectively targeted by pyrazole-based inhibitors. These include:

-

Receptor Tyrosine Kinases (RTKs):

-

Epidermal Growth Factor Receptor (EGFR): EGFR signaling plays a pivotal role in cell proliferation and survival. Pyrazole compounds have been developed as potent EGFR inhibitors.

-

Vascular Endothelial Growth Factor Receptor (VEGFR): Inhibition of VEGFR is a key strategy to block tumor angiogenesis. Pyrazole derivatives have shown significant anti-angiogenic effects by targeting VEGFR-2.

-

-

Non-Receptor Tyrosine Kinases:

-

Bruton's Tyrosine Kinase (BTK): BTK is essential for B-cell development and is a validated target in B-cell malignancies.

-

-

Serine/Threonine Kinases:

-

Cyclin-Dependent Kinases (CDKs): CDKs are central regulators of the cell cycle, and their inhibition by pyrazole compounds can lead to cell cycle arrest and apoptosis.

-

PI3K/Akt Pathway: This pathway is critical for cell survival and proliferation. Pyrazole-based compounds have been shown to inhibit key components like PI3K and Akt.

-

Aurora Kinases, MAPK, and B-raf: These kinases are involved in various signaling cascades that promote tumor growth and are targeted by pyrazole inhibitors.[1][2]

-

Other Oncological Targets

Beyond protein kinases, pyrazole derivatives have been shown to interact with other critical cellular components:

-

Tubulin: Disruption of microtubule dynamics by targeting tubulin is a well-established anticancer strategy.[3]

-

DNA: Some pyrazole compounds exert their cytotoxic effects by interacting directly with DNA.[3]

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro inhibitory activity (IC50) of selected pyrazole-based compounds against various cancer-related targets and cell lines.

| Compound ID/Reference | Target Kinase | IC50 (nM) | Target Cell Line | IC50 (µM) |

| Compound 27 | VEGFR-2 | 828.23 | MCF-7 (Breast) | 16.50 |

| Compound 43 | PI3 Kinase | - | MCF-7 (Breast) | 0.25 |

| Compound 53 | EGFR/VEGFR-2 | - | HepG2 (Liver) | 15.98 |

| Compound 54 | EGFR/VEGFR-2 | - | HepG2 (Liver) | 13.85 |

| Compound 5b[4] | Tubulin Polymerization | 7300 | K562 (Leukemia) | 0.021 |

| - | - | - | A549 (Lung) | 0.69 |

Signaling Pathway Diagrams

EGFR Signaling Pathway

Caption: Simplified EGFR signaling cascade.

PI3K/Akt Signaling Pathway

Caption: Overview of the PI3K/Akt signaling pathway.

Pyrazole-Based Compounds in Neurodegenerative Disorders

The pyrazole scaffold has been explored for its therapeutic potential in neurodegenerative diseases like Alzheimer's and Parkinson's, primarily by targeting enzymes and pathological protein aggregates.

Key Targets in Neurodegeneration

-

Acetylcholinesterase (AChE): Inhibition of AChE increases the levels of the neurotransmitter acetylcholine, a key strategy in managing Alzheimer's disease.[5][6]

-

Monoamine Oxidase (MAO): MAO-A and MAO-B are enzymes involved in the degradation of neurotransmitters. Their inhibition can be beneficial in both depression and Parkinson's disease.[5][7]

-

Beta-Amyloid (Aβ) Plaques: Pyrazole derivatives have been investigated for their ability to inhibit the aggregation of Aβ peptides, a hallmark of Alzheimer's disease.[5][6]

-

Catechol-O-methyltransferase (COMT): COMT is another enzyme involved in neurotransmitter metabolism, and its inhibition is a therapeutic approach for Parkinson's disease.[5][6]

Quantitative Data: Neuroprotective Activity

The following table presents the in vitro inhibitory activity (IC50) of specific pyrazoline compounds against neuro-related targets.

| Compound ID/Reference | Target Enzyme | IC50 |

| A13[5][6] | Acetylcholinesterase (AChE) | 23.47 ± 1.17 nM |

| A06[5][6] | Acetylcholinesterase (AChE) | 0.09 ± 0.004 µM |

Signaling Pathway Diagram

Amyloid Beta Aggregation Pathway

Caption: The amyloidogenic pathway leading to Aβ plaques.

Pyrazole-Based Compounds as Anti-inflammatory Agents

The anti-inflammatory properties of pyrazole derivatives are well-documented, with celecoxib being a prominent example. Their primary mechanism of action involves the inhibition of enzymes in the arachidonic acid cascade.

Key Anti-inflammatory Targets

-

Cyclooxygenase (COX): Pyrazoles are renowned for their selective inhibition of COX-2, the inducible isoform of the enzyme responsible for prostaglandin production at sites of inflammation. This selectivity spares the constitutive COX-1, reducing the gastrointestinal side effects associated with non-selective NSAIDs.[8][9][10]

-

Lipoxygenase (LOX): Some pyrazole derivatives also exhibit inhibitory activity against lipoxygenase, another enzyme involved in the inflammatory pathway.[8]

Quantitative Data: Anti-inflammatory Activity

The following table summarizes the in vitro inhibitory activity (IC50) of pyrazole compounds against inflammatory enzymes.

| Compound ID/Reference | Target Enzyme | IC50 (µM) |

| Compound 2g[8][11] | Lipoxygenase (LOX) | 80 |

| Pyrazolo[5,1-b]quinazoline A[12] | COX-2 | 0.047 |

| - | 5-LOX | 2.3 |

Signaling Pathway Diagram

Cyclooxygenase Pathway in Inflammation

Caption: Role of COX-1 and COX-2 in prostaglandin synthesis.

Pyrazole-Based Compounds as Antimicrobial Agents

The emergence of antibiotic resistance has spurred the search for novel antimicrobial agents. Pyrazole derivatives have shown promise in this area by targeting essential bacterial enzymes.

Key Antimicrobial Targets

-

DNA Gyrase: This enzyme is crucial for bacterial DNA replication and is a validated target for antibiotics.[13][14]

-

Fatty Acid Biosynthesis: The enzymes involved in bacterial fatty acid synthesis are essential for bacterial survival and represent attractive targets.[15]

Quantitative Data: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected pyrazole derivatives against various bacterial strains.

| Compound ID/Reference | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) |

| Imidazo-pyridine pyrazole 18[9] | <1 | <1 | <1 |

| Pyrano[2,3-c] pyrazole 5c[16] | - | 6.25 | - |

| Compound 21a[17] | 62.5-125 | - | - |

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of the therapeutic potential of pyrazole-based compounds.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the ability of a compound to inhibit the activity of a specific kinase by quantifying the amount of ATP consumed during the phosphorylation reaction.

Workflow Diagram

Caption: General workflow for a luminescence-based kinase inhibition assay.

Methodology:

-

Reagent Preparation: Prepare solutions of the target kinase, a suitable substrate, ATP, and the pyrazole test compound at various concentrations.

-

Kinase Reaction: In a microplate, combine the kinase and the test compound and incubate briefly to allow for binding.

-

Initiate the reaction by adding a mixture of the substrate and ATP.

-

Incubate the plate at an optimal temperature for a defined period.

-

Signal Detection: Stop the kinase reaction and add a detection reagent that converts the product (ADP) into a luminescent signal.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.[18]

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of pyrazole compounds on cancer cell lines.

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the pyrazole compound and incubate for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[5][15][19][20]

-

Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[5][15][19][20]

Acetylcholinesterase (AChE) Inhibition Assay

This assay is used to screen for pyrazole compounds that can inhibit the activity of AChE.

Methodology:

-

Reagent Preparation: Prepare solutions of AChE enzyme, the substrate acetylthiocholine (ATCh), and Ellman's reagent (DTNB).

-

Enzyme Inhibition: In a microplate, pre-incubate the AChE enzyme with the pyrazole test compound.

-

Reaction Initiation: Initiate the reaction by adding the substrate ATCh. The enzyme will hydrolyze ATCh to thiocholine.

-

Color Development: Thiocholine reacts with DTNB to produce a yellow-colored product.

-

Absorbance Measurement: Measure the absorbance of the yellow product at 412 nm over time.

-

Data Analysis: Calculate the rate of the reaction and determine the percentage of inhibition and the IC50 value of the test compound.[21][22][23]

Cyclooxygenase (COX) Inhibition Assay

This assay determines the inhibitory potency and selectivity of pyrazole compounds against COX-1 and COX-2.

Methodology:

-

Enzyme Preparation: Use purified recombinant human or ovine COX-1 and COX-2 enzymes.

-

Inhibitor Incubation: Pre-incubate the respective COX isoenzyme with the pyrazole test compound at various concentrations.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid as the substrate.

-

Product Measurement: The conversion of arachidonic acid to prostaglandin H2 (PGH2) can be measured using various methods, including ELISA for a specific prostaglandin (e.g., PGE2) or by monitoring oxygen consumption.

-

Data Analysis: Determine the IC50 values for both COX-1 and COX-2 to assess the compound's potency and selectivity.[24][25][26]

References

- 1. researchgate.net [researchgate.net]

- 2. Beta-amyloid pathway | Abcam [abcam.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. benchchem.com [benchchem.com]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Pharmacological analysis of cyclooxygenase-1 in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Role and regulation of cyclooxygenase-2 during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. biointerfaceresearch.com [biointerfaceresearch.com]

- 17. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 20. MTT (Assay protocol [protocols.io]

- 21. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. bio-protocol.org [bio-protocol.org]

- 24. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 25. Measurement of differential inhibition of COX-1 and COX-2 and the pharmacology of selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safety, handling, and Material Safety Data Sheet (MSDS) profile of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile. It is intended for use by professionals in research and drug development.

Chemical and Physical Properties

5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile is a crystalline solid, typically available as a powder.[1] It is recognized for its stability under standard laboratory conditions.[1] This compound serves as a crucial intermediate in the synthesis of pharmaceutical compounds and advanced organic materials.[1]

| Property | Value | Source |

| Molecular Formula | C₁₀H₇FN₄ | [1] |

| Molecular Weight | 202.19 g/mol | [1] |

| Appearance | Crystalline solid, powder | [1] |

| Purity | ≥98% | [1] |

| Solubility | Slightly soluble in water; highly soluble in organic solvents | [1] |

| Stability | Stable under standard conditions; slightly hygroscopic | [1] |

| Shelf Life | 2 years under recommended storage conditions | [1] |

Safety and Handling

2.1 Hazard Identification

Based on analogous compounds, the primary hazards are expected to be:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

-

Skin Irritation: May cause skin irritation.

-

Eye Irritation: May cause serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

2.2 Recommended Personal Protective Equipment (PPE)

To ensure safety, the following PPE is mandatory when handling this compound:

| PPE Item | Specification |

| Gloves | Chemical-resistant nitrile gloves. |

| Eye Protection | Safety glasses with side shields or chemical goggles. |

| Body Protection | Laboratory coat. |

| Respiratory | Use in a well-ventilated area or under a chemical fume hood. |

2.3 Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, well-ventilated place away from sunlight and moisture.[1] Keep the container tightly sealed.

2.4 First Aid Measures

| Exposure | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |

2.5 Spill and Disposal Procedures

-

Spills: In case of a spill, wear appropriate PPE. Isolate the spill area. For solid spills, carefully sweep or scoop up the material and place it in a designated hazardous waste container. Avoid generating dust. Clean the spill area with a suitable solvent and collect all cleanup materials as hazardous waste.

-

Disposal: Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

Synthesis and Characterization

A common method for the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles involves the reaction of an aryl hydrazine with (ethoxymethylidene)malononitrile.

3.1 Experimental Protocol: Synthesis

The following is a representative protocol for the synthesis of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile:

-

To a solution of 4-fluorophenylhydrazine in a suitable solvent (e.g., ethanol), add an equimolar amount of (ethoxymethylidene)malononitrile.

-

Reflux the reaction mixture for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.

-

Collect the solid product by filtration and wash it with a cold solvent.

-

Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.

3.2 Characterization Data

| Parameter | Value |

| Melting Point | 178.5-179.8 °C |

| ¹H NMR (300 MHz, CDCl₃) δ | 7.63 (s, 1H, CH); 7.51-7.47 (m, 2H, CH); 7.26-7.19 (m, 2H, CH); 4.61 (s br, 2H, NH₂) |

| ¹³C NMR (75 MHz, CDCl₃) δ | 164.0 and 160.7 (C, ¹J = 250.34 Hz); 149.8 (C); 141.3 (CH); 132.9 (C); 126.5-126.4 (CH, ²J = 9.50 Hz); 117.1-116.8 (CH, ¹J = 23.09 Hz); 113.8 (C); 76.1 (C) |

| Mass Spectrum (m/z) | 203.0 [M⁺ + 1] |

Biological Activity and Potential Applications

Derivatives of 5-amino-1H-pyrazole-4-carbonitrile are known for their diverse pharmacological activities, with a significant focus on their role as kinase inhibitors.

4.1 p38 MAP Kinase Inhibition

A closely related analog, S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone, has been identified as a potent and orally bioavailable inhibitor of p38 MAP kinase. This suggests that 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile may also exhibit inhibitory activity against this target. The p38 MAP kinase pathway is a critical regulator of inflammatory responses, and its inhibition is a therapeutic strategy for various inflammatory diseases.

4.2 Fibroblast Growth Factor Receptor (FGFR) Inhibition

Other 5-amino-1H-pyrazole derivatives have been investigated as inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[2] Aberrant FGFR signaling is implicated in the development of various cancers.

4.3 Potential Signaling Pathway

The likely mechanism of action for this class of compounds involves the inhibition of the p38 MAP kinase signaling cascade. This pathway is typically activated by cellular stressors and inflammatory cytokines, leading to the production of pro-inflammatory mediators like TNF-α.

Caption: p38 MAP Kinase Signaling Pathway and Point of Inhibition.

Experimental Protocols

The following are general protocols for assessing the inhibitory activity of compounds against p38 MAP kinase and its downstream effects.

5.1 In Vitro p38 MAP Kinase Inhibition Assay

This protocol describes a luminescent-based kinase assay to determine the IC₅₀ value of an inhibitor.

References

Methodological & Application

Application Notes and Protocols: Laboratory Synthesis of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory synthesis of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile, a key intermediate in medicinal chemistry and drug discovery. The synthesis is achieved through a one-pot condensation reaction.

Introduction

5-amino-1-aryl-1H-pyrazole-4-carbonitriles are a class of heterocyclic compounds with a broad spectrum of biological activities. The target compound, 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile, is of particular interest due to its potential applications in the development of novel therapeutic agents. This protocol outlines a straightforward and efficient method for its synthesis.

Reaction Scheme

The synthesis involves the reaction of (ethoxymethylene)malononitrile with 4-fluorophenylhydrazine hydrochloride. The reaction proceeds via a Michael-type addition followed by cyclization to yield the desired pyrazole derivative.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile.

| Parameter | Value | Reference |

| Molecular Formula | C₁₀H₇FN₄ | |

| Molecular Weight | 202.19 g/mol | |

| Yield | 47% | [1] |

| Melting Point | 178.5°C - 179.8°C | [1] |

| Appearance | White powder | [1] |

Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles.[1][2][3]

Materials:

-

4-fluorophenylhydrazine hydrochloride

-

(Ethoxymethylene)malononitrile

-

Triethylamine (Et₃N)

-

Absolute Ethanol

-